2-CHLORO-1,1-DIETHOXYETHANE
Overview
Description
2-CHLORO-1,1-DIETHOXYETHANE, also known as 2-chloro-1,1-dimethoxyethane, is an organic compound with the molecular formula C4H9ClO2. It is a colorless liquid that is commonly used as a reagent in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable compound in various chemical processes.
Mechanism of Action
Target of Action
Chloroacetal, also known as Chloroacetaldehyde, is an organic compound that primarily targets the mitochondrial oxidative phosphorylation process . It is a highly electrophilic reagent and a potentially dangerous alkylating agent .
Mode of Action
Chloroacetal acts via alkylation or by inhibition of mitochondrial oxidative phosphorylation , leading to a decrease in ATP . It is believed that the reaction between an aldehyde or ketone with ethyl chloroformate results in the formation of chloroacetal through a nucleophilic substitution reaction .
Biochemical Pathways
It is known that chloroacetaldehyde, a metabolite of the antineoplastic ifosfamide, is produced by the chlorination of aqueous vinyl chloride . This suggests that Chloroacetal may interact with similar biochemical pathways.
Pharmacokinetics
It is known that chloroacetaldehyde, at a concentration range observed in human pharmacokinetic studies, influences the oxidative phosphorylation in mitochondria .
Result of Action
The action of Chloroacetal results in a reduction of ATP levels when anaerobic glycolysis is blocked. It also causes DNA single strand-breaks and strong inhibition of DNA-synthesis . These molecular and cellular effects can have significant impacts on the function and viability of cells.
Biochemical Analysis
Biochemical Properties
Chloroacetal plays a significant role in biochemical reactions. It interacts with DNA synthesis in animal cells . Both Chloroacetal and its metabolite, 2-chloroacetaldehyde, drastically inhibit DNA synthesis at concentrations of 10 to 20 microM . The inhibitory effect of these chemicals is directly on DNA synthesis rather than on the uptake of thymidine or the formation of nucleotides .
Cellular Effects
The effects of Chloroacetal on various types of cells and cellular processes are profound. It influences cell function by inhibiting DNA synthesis . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Chloroacetal exerts its effects through binding interactions with biomolecules, specifically DNA . It inhibits DNA synthesis, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chloroacetal change over time. It has been observed that the inhibitory effect is reversible if 2-chloroacetaldehyde is removed within two hours but not after longer exposures . This suggests that Chloroacetal may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of Chloroacetal vary with different dosages in animal models. At concentrations of 10 to 20 microM, Chloroacetal drastically inhibits DNA synthesis
Metabolic Pathways
Chloroacetal is involved in the metabolic pathway of DNA synthesis . It interacts with DNA, inhibiting its synthesis and potentially affecting metabolic flux or metabolite levels.
Preparation Methods
2-CHLORO-1,1-DIETHOXYETHANE can be synthesized through several methods. One common method involves the reaction of chloroacetaldehyde with methanol in the presence of an acid catalyst. This reaction produces chloroacetal and water as by-products. Another method involves the chlorination of acetaldehyde, followed by the reaction with methanol.
Industrial production of chloroacetal typically involves the chlorination of acetaldehyde in the presence of a catalyst, followed by the reaction with methanol. This method is efficient and yields high-purity chloroacetal suitable for various applications.
Chemical Reactions Analysis
2-CHLORO-1,1-DIETHOXYETHANE undergoes several types of chemical reactions, including:
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Substitution Reactions: : this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols. These reactions typically occur under mild conditions and produce a variety of substituted products.
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Oxidation Reactions: : this compound can be oxidized to form chloroacetic acid or other oxidized derivatives. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
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Reduction Reactions: : this compound can be reduced to form chloroethanol or other reduced derivatives. Common reducing agents used in these reactions include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
2-CHLORO-1,1-DIETHOXYETHANE has a wide range of applications in scientific research, including:
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Chemistry: : this compound is used as a reagent in organic synthesis to introduce chloro and acetal functional groups into molecules. It is also used in the synthesis of various pharmaceuticals and agrochemicals.
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Biology: : this compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function. It is also used in the development of new biochemical assays and diagnostic tools.
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Medicine: : this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. It is also used in the development of new drug delivery systems and therapeutic agents.
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Industry: : this compound is used in the production of various industrial chemicals, including solvents, plasticizers, and surfactants. It is also used in the manufacture of specialty chemicals and materials.
Comparison with Similar Compounds
2-CHLORO-1,1-DIETHOXYETHANE is similar to other chloroacetaldehyde derivatives, such as chloroacetaldehyde dimethyl acetal and chloroacetaldehyde diethyl acetal. These compounds share similar chemical properties and reactivity, but differ in their alkyl substituents.
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2-CHLORO-1,1-DIETHOXYETHANEdehyde Dimethyl Acetal: : This compound has two methoxy groups attached to the carbon atom, making it more hydrophobic than chloroacetal. It is used in similar applications as chloroacetal, but may have different solubility and reactivity properties.
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2-CHLORO-1,1-DIETHOXYETHANEdehyde Diethyl Acetal: : This compound has two ethoxy groups attached to the carbon atom, making it more hydrophobic than chloroacetal. It is used in similar applications as chloroacetal, but may have different solubility and reactivity properties.
This compound is unique in its balance of hydrophilicity and hydrophobicity, making it a versatile reagent in various chemical processes. Its reactivity and versatility make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-chloro-1,1-diethoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXJWSYBABKZMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCl)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060735 | |
Record name | Ethane, 2-chloro-1,1-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 2-Chloroacetal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20423 | |
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Vapor Pressure |
5.0 [mmHg] | |
Record name | 2-Chloroacetal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
621-62-5 | |
Record name | 2-Chloro-1,1-diethoxyethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloroacetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloroacetaldehyde diethyl acetal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8436 | |
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Record name | Ethane, 2-chloro-1,1-diethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethane, 2-chloro-1,1-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1,1-diethoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.725 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CHLOROACETALDEHYDE DIETHYL ACETAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V59K8R7DE | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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